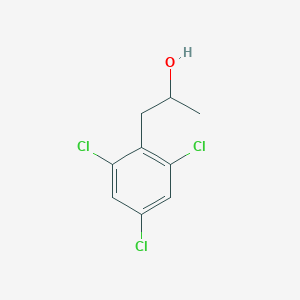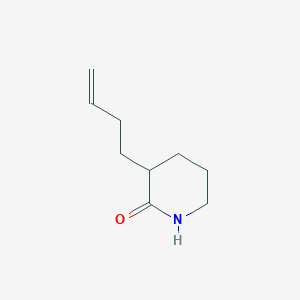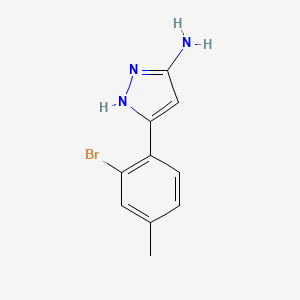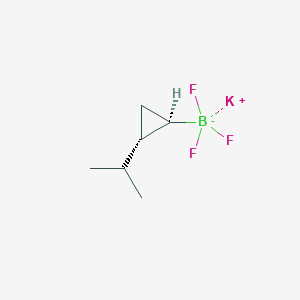![molecular formula C12H23BClNO2 B13551452 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[410]heptane hydrochloride is a complex organic compound that features a boron-containing dioxaborolane ring and a bicyclic azabicycloheptane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the formation of the dioxaborolane ring followed by the introduction of the azabicycloheptane moiety. One common method involves the reaction of tetramethyl-1,3,2-dioxaborolane with a suitable azabicycloheptane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced boron-containing compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the dioxaborolane or azabicycloheptane moieties are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with molecular targets through its boron and nitrogen-containing moieties. The boron atom can form reversible covalent bonds with biological molecules, while the azabicycloheptane structure can interact with specific receptors or enzymes. These interactions can modulate biological pathways and lead to various therapeutic effects.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-aniline: This compound features a similar dioxaborolane ring but with an aniline moiety instead of the azabicycloheptane structure.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Another compound with a dioxaborolane ring, but with a different bicyclic structure.
Uniqueness
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[410]heptane hydrochloride is unique due to its combination of a boron-containing dioxaborolane ring and a bicyclic azabicycloheptane structure
特性
分子式 |
C12H23BClNO2 |
|---|---|
分子量 |
259.58 g/mol |
IUPAC名 |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H22BNO2.ClH/c1-10(2)11(3,4)16-13(15-10)12-7-9(12)5-6-14-8-12;/h9,14H,5-8H2,1-4H3;1H |
InChIキー |
SSTXYZOGZXOYMQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CCNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)





![N-(2-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide;hydrochloride](/img/structure/B13551424.png)




![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
